molecular formula C12H9ClN2OS B11673722 N'-(3-chlorobenzylidene)-2-thiophenecarbohydrazide

N'-(3-chlorobenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11673722
M. Wt: 264.73 g/mol
InChI Key: BLZUHNPIMZEUPE-RIYZIHGNSA-N
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Description

N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. In biological systems, it can induce apoptosis (programmed cell death) in cancer cells by activating caspase-independent pathways. The compound may also inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

  • N’-(3-chlorobenzylidene)cyclohexanecarbohydrazide
  • N’-(3-chlorobenzylidene)cyclopentanecarbohydrazide
  • N’-(benzylidene)-2-thiophenecarbohydrazide

Comparison: N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of both the 3-chlorobenzylidene and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Similar compounds may lack one of these functional groups, resulting in different reactivity and biological activity.

Properties

Molecular Formula

C12H9ClN2OS

Molecular Weight

264.73 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H9ClN2OS/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+

InChI Key

BLZUHNPIMZEUPE-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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